molecular formula C8H10N4O7 B2389280 2-Amino-1,3-oxazole-4-carboxylic acid;hydrate CAS No. 2376729-73-4

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate

Cat. No.: B2389280
CAS No.: 2376729-73-4
M. Wt: 274.189
InChI Key: IZNFYYRDBNYBPW-UHFFFAOYSA-N
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Description

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate is a heterocyclic compound with the molecular formula C4H4N2O3 This compound is known for its unique structure, which includes an oxazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid;hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amino acids with carbonyl compounds, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or modifications to the carboxylic acid group.

Scientific Research Applications

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-oxadiazole: Similar in structure but with a different ring system.

    2-Amino-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom in the ring instead of oxygen.

    2-Amino-1,3-oxazole-5-carboxylic acid: Differently substituted oxazole derivative.

Uniqueness

2-Amino-1,3-oxazole-4-carboxylic acid;hydrate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group on the oxazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-amino-1,3-oxazole-4-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4N2O3.H2O/c2*5-4-6-2(1-9-4)3(7)8;/h2*1H,(H2,5,6)(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNFYYRDBNYBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C(=O)O.C1=C(N=C(O1)N)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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